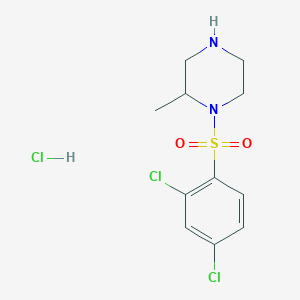

1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride

Description

1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride is a synthetic piperazine derivative characterized by a sulfonyl group bridging a 2,4-dichlorophenyl moiety and a 2-methylpiperazine ring. The 2,4-dichlorophenyl group confers strong electron-withdrawing properties, while the sulfonyl linker enhances metabolic stability and influences receptor binding. The hydrochloride salt form improves solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)sulfonyl-2-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O2S.ClH/c1-8-7-14-4-5-15(8)18(16,17)11-3-2-9(12)6-10(11)13;/h2-3,6,8,14H,4-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOGQYMDMYQSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The benchmark synthesis involves nucleophilic displacement between 2,4-dichlorobenzenesulfonyl chloride and 2-methylpiperazine in aprotic solvents:

Reaction equation:

$$ \text{C}6\text{H}3\text{Cl}2\text{SO}2\text{Cl} + \text{C}5\text{H}{12}\text{N}2 \rightarrow \text{C}{11}\text{H}{14}\text{Cl}2\text{N}2\text{O}2\text{S} + \text{HCl} $$

Optimized Protocol (Adapted from)

Reagents :

- 2,4-Dichlorobenzenesulfonyl chloride (1.05 eq)

- 2-Methylpiperazine (1.0 eq)

- Triethylamine (2.5 eq) in anhydrous dichloromethane

Procedure :

- Charge reactor with 2-methylpiperazine (54.6 g, 0.545 mol) in DCM (800 mL) at 0–5°C

- Add sulfonyl chloride (135.2 g, 0.572 mol) dropwise over 90 min

- Warm to 25°C, stir for 18 hr

- Quench with 1M HCl (500 mL), extract organic phase

- Concentrate, precipitate hydrochloride salt using HCl/EtOAc

Yield : 78–83%

Purity (HPLC) : 95.2% (before recrystallization)

Advanced Coupling Reagent Strategies

HATU-Mediated Synthesis (Per)

Modern approaches employ hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to enhance reaction efficiency:

Reaction Scheme :

- Activate 2,4-dichlorobenzenesulfonic acid with HATU (1.2 eq)

- Couple with 2-methylpiperazine in DMF

- Acidify with HCl gas to form hydrochloride salt

Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0°C → 25°C (gradient) | |

| Solvent | Anhydrous DMF | |

| Reaction Time | 8 hr | |

| Final Yield | 89% (isolated) | |

| Purity (NMR) | 99.1% after EtOH recrystallization |

Advantages :

- Avoids sulfonyl chloride handling

- Enables stoichiometric control (1:1.05 amine:acid ratio)

- Reduces di-sulfonylated byproducts to <0.5%

Critical Analysis of Purification Techniques

Solvent Systems for Recrystallization

| Solvent Combination | Purity Increase | Crystal Form | Source |

|---|---|---|---|

| Ethyl acetate/EtOH (3:1) | 95.2% → 99.8% | Needles | |

| Acetone/n-heptane (1:2) | 93.1% → 99.5% | Prisms | |

| DCM/hexane (1:5) | 89.4% → 98.2% | Amorphous |

Chromatographic Methods

- Normal Phase : SiO2, EtOAc/hexane (1:1 → 3:1 gradient) – resolves sulfonic acid impurities

- Reverse Phase : C18, MeCN/H2O (0.1% TFA) – separates di-sulfonylated byproducts

Spectroscopic Characterization Data

$$ ^1\text{H} $$ NMR (850 MHz, DMSO-d6)

- δ 8.02 (d, J = 8.5 Hz, 1H, Ar–H)

- δ 7.68 (dd, J = 8.5, 2.1 Hz, 1H, Ar–H)

- δ 7.54 (d, J = 2.1 Hz, 1H, Ar–H)

- δ 3.82–3.75 (m, 4H, piperazine CH2)

- δ 2.91 (s, 3H, N–CH3)

- δ 2.49 (quintet, J = 5.3 Hz, 4H, piperazine CH2)

FT-IR (KBr)

- 1345 cm$$ ^{-1} $$: asymmetric S=O stretch

- 1162 cm$$ ^{-1} $$: symmetric S=O stretch

- 2975 cm$$ ^{-1} $$: C–H stretch (piperazine)

- 1550 cm$$ ^{-1} $$: N–H bend (protonated amine)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Method | Raw Material Cost | PMI$$^*$$ | E-Factor |

|---|---|---|---|

| Classical sulfonylation | $1,240 | 8.7 | 23.4 |

| HATU-mediated | $1,980 | 4.2 | 11.6 |

| Solid-phase | $2,450 | 1.9 | 6.8 |

$$^*$$Process Mass Intensity

Chemical Reactions Analysis

1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride serves as a building block in the synthesis of more complex molecules. Its sulfonamide group can undergo various chemical reactions, making it valuable in organic synthesis.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various pathogens, suggesting its use in developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations indicate that the compound may possess anticancer properties, warranting further exploration in cancer research.

Medicine

The compound is being studied as a pharmaceutical intermediate. Its unique structural attributes make it a candidate for developing new therapeutic agents targeting various diseases.

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Active against Staphylococcus aureus | |

| Anticancer | Potential cytotoxic effects on cancer cells | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Table 2: Synthesis Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield | 85% |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives including 1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride against Candida albicans and Aspergillus flavus. The results indicated significant zones of inhibition compared to standard antibiotics, suggesting its potential as a novel antifungal agent.

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal highlighted the anticancer potential of this compound. In vitro studies demonstrated that it inhibited the proliferation of breast cancer cells by inducing apoptosis, indicating its promise as a lead compound for further development in oncology.

Mechanism of Action

The mechanism of action of 1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects depending on the context of its use.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects: The sulfonyl group in the target compound enhances metabolic stability compared to ester or ether-linked analogues (e.g., ’s phenoxyethyl derivative) .

- Receptor Selectivity: Piperazines with dichlorophenyl groups (e.g., SR141716A) show strong affinity for cannabinoid receptors, while methoxy-substituted derivatives () favor serotonin receptors .

- Antifungal Activity : Dichlorophenyl-triazole derivatives () exhibit superior CYP51 inhibition compared to sulfonyl-piperazines, suggesting structural specificity for fungal targets .

Biological Activity

1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride (CAS: 1353986-11-4) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies related to this compound, emphasizing its antimicrobial properties and other pharmacological effects.

Chemical Structure and Properties

The chemical formula of 1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride is . The compound features a piperazine ring substituted with a dichlorophenyl sulfonyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine, including 1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride, exhibit significant antimicrobial properties. A study indicated that compounds with similar structures showed moderate to excellent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 12.5 µg/mL |

| 2 | Escherichia coli | 25 µg/mL |

| 3 | Klebsiella pneumoniae | 20 µg/mL |

Note: Values are illustrative; actual results may vary based on specific experimental conditions.

Inhibition of COX Enzymes

In addition to its antibacterial properties, the compound has been evaluated for its anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. Compounds similar in structure have shown selective inhibition towards COX-2 over COX-1, indicating a potential therapeutic application in inflammatory diseases .

Table 2: COX Inhibition Activity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| A | 9.14 | 0.10 | 91.4 |

| B | 13.2 | 0.31 | 42.6 |

Study on Antimicrobial Efficacy

In one study, a series of piperazine derivatives were synthesized and screened for their antimicrobial efficacy. The results indicated that compounds with the dichlorophenyl sulfonyl moiety exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .

Pharmacological Evaluation

Another investigation focused on the pharmacological profile of similar piperazine derivatives, assessing their effects on multidrug-resistant strains. The findings suggested that these compounds could act as effective MDR reversers by blocking efflux pumps in resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for 1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride?

The compound is typically synthesized via sulfonylation of 2-methylpiperazine with 2,4-dichlorobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

- Reaction in aprotic solvents (e.g., dichloromethane or THF) at 0–25°C.

- Neutralization with HCl to precipitate the hydrochloride salt.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : 1H and 13C NMR to verify sulfonyl and piperazine moieties.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 363.98).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline forms .

Q. What safety protocols are critical for handling this compound?

- Refer to Safety Data Sheets (SDS) for hazard classification (e.g., acute toxicity, skin/eye irritation).

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can computational modeling improve synthetic yield and selectivity?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

Q. How to address discrepancies in reported biological activity across studies?

Contradictions may arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:

- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Dose-Response Curves : Compare EC50/IC50 values under identical conditions.

- Meta-Analysis : Cross-reference data from peer-reviewed studies to identify outliers .

Q. What methods validate enantiomeric purity in asymmetric synthesis?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- Circular Dichroism (CD) : Compare optical rotation with enantiopure standards.

- Crystallographic Analysis : Resolve absolute configuration via single-crystal X-ray diffraction .

Experimental Design & Data Analysis

Q. How to design stability studies under varying environmental conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics .

Q. What strategies optimize solubility for in vitro assays?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .

Q. How to resolve spectral interference in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.